molecular formula C16H20O4 B1348927 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 51757-47-2

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1348927
CAS RN: 51757-47-2
M. Wt: 276.33 g/mol
InChI Key: SIYYOHROEIZBBC-UHFFFAOYSA-N
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Description

“5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound. It’s a derivative of adamantane, a type of hydrocarbon that is structurally similar to diamond1. This compound is part of a broader class of compounds known as unsaturated adamantane derivatives1.



Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, including “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, involves various methods. One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield. Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield1.



Molecular Structure Analysis

The molecular structure of “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is complex due to its adamantane backbone. Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds1.



Chemical Reactions Analysis

The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” are not explicitly mentioned in the sources. However, the molecular weight of a similar compound, Biadamantylidene, is 268.4 g/mol2.


Scientific Research Applications

Supramolecular Structures and Crystallization

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been extensively studied for their unique supramolecular structures and crystallization properties. Research by Low et al. (2002) explored the crystalline structures of related compounds, focusing on the formation of dimers and tetramers through weak hydrogen bonds (Low et al., 2002).

Structural Characterization and Electronic Properties

Dey et al. (2015) synthesized and characterized several 5-arylidene derivatives of Meldrum’s acid, closely related to the compound , using techniques like X-ray diffraction. They also analyzed the electronic properties and intermolecular interactions of these compounds (Dey et al., 2015).

Molecular Modeling and Van der Waals Forces

The molecular modeling of 5-arylidene derivatives, as discussed by Novoa de Armas et al. (2000), reveals insights into the molecular structure and interactions, highlighting the role of van der Waals forces and C-H...O hydrogen bond interactions in the stability of these molecules (Novoa de Armas et al., 2000).

Chemical Reactions and Biological Activity

The chemical reactions and potential biological activities of derivatives of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been a subject of research. For instance, a study by Šafár̆ et al. (2000) looked into the ring-opening reactions of these compounds, revealing complex chemical behaviors and potential for various applications (Šafár̆ et al., 2000).

Crystal Structure Analysis

Research on the crystal structures of derivatives of Meldrum’s acid, which include compounds similar to 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides valuable information on their physical properties. Studies like that by Zeng (2014) have used X-ray crystallographic techniques for this purpose, contributing to a deeper understanding of their molecular conformation and stability (Zeng, 2014).

Safety And Hazards

The safety and hazards associated with “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” are not explicitly mentioned in the sources.


properties

IUPAC Name

5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYYOHROEIZBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352430
Record name 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

51757-47-2
Record name 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As a compound containing both carboxylic acid and hydroxyl group, deoxycholic acid (Compound I, Aldrich reagent) and lithocholic acid (Compound J, Aldrich reagent) were employed. 1-adamantane carboxylic acid was oxidized by making use of an aqueous solution of potassium permanganate, and then mixed with an aqueous solution of sodium hydroxide to synthesized adamantane 1-carboxylic acid 3-ol (Compound K).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Citations

For This Compound
3
Citations
M Mugisawa, K Ohnishi, H Sawada - Colloid and Polymer Science, 2007 - Springer
Fluoroalkyl end-capped cooligomers having adamantane as a pendant group [R F -(Ad-HAc) x –(Co-M) y -R F ] were prepared by the reactions of fluoroalkanoyl peroxide with 3-hydroxy…
Number of citations: 5 link.springer.com
T Ushirogouchi, K Asakawa, T Okino… - Japanese journal of …, 1997 - iopscience.iop.org
Dissolution characteristics and adhesion of 193-nm resists have been investigated by using molecular orbital calculations. The calculation indicated that naphthalene compound had …
Number of citations: 6 iopscience.iop.org
MA Toukhy, J Oberlander, D Rahman… - Advances in Resist …, 2004 - spiedigitallibrary.org
It is confirmed that strong inhibitors must not only interact with the polymer but also are highly hydrophobic. A proportional relationship was shown between the inhibition and log P of …
Number of citations: 2 www.spiedigitallibrary.org

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